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Compound of Interest

Compound Name: 3-Chloro-2-nitrophenol

Cat. No.: B096774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Chloro-2-nitrophenol (CAS No: 17802-02-7), a molecule of interest in various

chemical and pharmaceutical research domains. This document collates available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed

experimental protocols, and presents a logical workflow for the spectroscopic analysis of such

compounds.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 3-Chloro-2-
nitrophenol.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃)[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.45 s - 1H -OH

7.39 t 8.0 1H Ar-H

7.06-7.10 m - 2H Ar-H

¹³C NMR (100 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm Assignment

155.1 C-OH

134.8 C-NO₂

134.7 C-Cl

129.5 Ar-C

124.0 Ar-C

118.5 Ar-C

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
No experimental IR spectrum for 3-Chloro-2-nitrophenol was found in the searched literature.

The following are predicted characteristic absorption bands based on the functional groups

present and data from similar compounds like nitrophenols.
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Wavenumber (cm⁻¹) Intensity Vibration

~3400 Broad, Medium O-H stretch (phenolic)

~3100-3000 Medium-Weak C-H stretch (aromatic)

~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)

~1530 Strong
N-O asymmetric stretch (nitro

group)

~1350 Strong
N-O symmetric stretch (nitro

group)

~1200 Medium C-O stretch (phenolic)

~750 Strong C-Cl stretch

Table 3: Mass Spectrometry (MS) Data (Predicted)
No experimental mass spectrum for 3-Chloro-2-nitrophenol was found in the searched

literature. The following are predicted key mass-to-charge ratios (m/z) based on the molecular

weight and expected fragmentation patterns.

m/z Relative Intensity Proposed Fragment

173/175 High
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

143/145 Medium [M-NO]⁺

127/129 Medium [M-NO₂]⁺

99 Medium [M-NO₂-CO]⁺

63 Medium [C₅H₃]⁺

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are based on standard laboratory
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practices for the analysis of small aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

Approximately 5-10 mg of 3-Chloro-2-nitrophenol is accurately weighed and dissolved in

~0.6 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (zg30).

Number of Scans: 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.

Spectral Width: A spectral width of approximately 12-16 ppm is used.

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum to single lines for each carbon.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Spectral Width: A spectral width of approximately 200-240 ppm is used.
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Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with

chemical shifts referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum

Two, Thermo Fisher Nicolet iS5).

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of solid 3-Chloro-2-nitrophenol is finely ground in an agate mortar

and pestle.

Around 100-200 mg of dry potassium bromide (KBr) powder is added and thoroughly mixed

with the sample.

The mixture is transferred to a pellet press and compressed under high pressure to form a

thin, transparent pellet.

Data Acquisition:

A background spectrum of a pure KBr pellet is first recorded.

The sample pellet is then placed in the sample holder of the spectrometer.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas

chromatograph (GC-MS) or a direct insertion probe.

Sample Introduction:

For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or methanol) is injected into the GC. The compound is separated from the

solvent and elutes into the mass spectrometer.

Alternatively, a small amount of the solid sample can be introduced directly into the ion

source using a direct insertion probe.

Data Acquisition (Electron Ionization - EI):

Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and

fragmentation.

Mass Range: The spectrometer scans a mass-to-charge ratio (m/z) range appropriate for the

expected molecular weight (e.g., m/z 40-300).

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their m/z values. The molecular ion peak confirms the molecular weight, and the

fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 3-Chloro-2-nitrophenol.
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Spectroscopic analysis workflow for 3-Chloro-2-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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